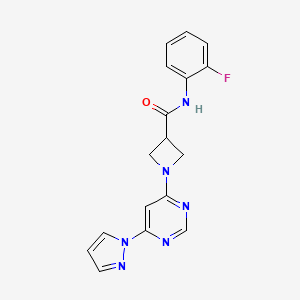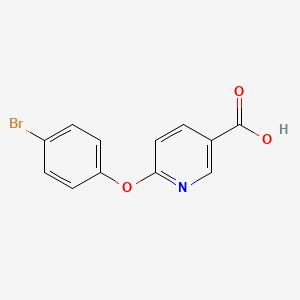![molecular formula C19H18N2O3S B2622848 (1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(benzylthio)-1H-imidazol-5-yl)methanol CAS No. 859090-64-5](/img/structure/B2622848.png)
(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(benzylthio)-1H-imidazol-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(benzylthio)-1H-imidazol-5-yl)methanol” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
While there isn’t specific information on the synthesis of this exact compound, related compounds have been synthesized using well-known reactions such as Pd-catalyzed arylation, Noyori asymmetric hydrogenation, aza-Michael addition, Bischler–Napieralski reaction, and N-arylation .Mechanism of Action
The mechanism of action of BMT-1 is not fully understood, but it is thought to involve the inhibition of several key signaling pathways that are involved in cancer cell growth and inflammation. BMT-1 has been found to inhibit the activity of several enzymes that are involved in these pathways, including the protein kinase CK2 and the enzyme COX-2.
Biochemical and Physiological Effects:
BMT-1 has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. BMT-1 has also been found to decrease the production of several inflammatory cytokines, including TNF-alpha and IL-6. In addition, BMT-1 has been found to decrease the expression of several genes that are involved in cancer cell growth and inflammation.
Advantages and Limitations for Lab Experiments
BMT-1 has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and can be produced in high yields. BMT-1 has also been found to be stable under a variety of conditions, making it a useful tool for studying the effects of different treatments on cancer cells and inflammation. However, one limitation of BMT-1 is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental conditions.
Future Directions
There are several future directions for research on BMT-1. One area of interest is the development of BMT-1 analogs that have improved anti-cancer and anti-inflammatory properties. Another area of interest is the study of BMT-1 in combination with other treatments, such as chemotherapy and radiation therapy. Finally, further research is needed to fully understand the mechanism of action of BMT-1 and its effects on different signaling pathways in cancer cells and inflammation.
Synthesis Methods
The synthesis of BMT-1 involves several steps, including the reaction of 5-bromo-2-nitrobenzaldehyde with 4-methoxyphenylboronic acid in the presence of a palladium catalyst. The resulting compound is then reacted with benzyl mercaptan and imidazole to produce BMT-1. This synthesis method has been optimized to produce high yields of pure BMT-1.
Scientific Research Applications
BMT-1 has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to have anti-cancer properties and has been shown to inhibit the growth of several types of cancer cells, including breast cancer and lung cancer cells. BMT-1 has also been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.
properties
IUPAC Name |
[3-(1,3-benzodioxol-5-ylmethyl)-2-benzylsulfanylimidazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c22-11-16-9-20-19(25-12-14-4-2-1-3-5-14)21(16)10-15-6-7-17-18(8-15)24-13-23-17/h1-9,22H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTJNSBEPMXLML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=CN=C3SCC4=CC=CC=C4)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

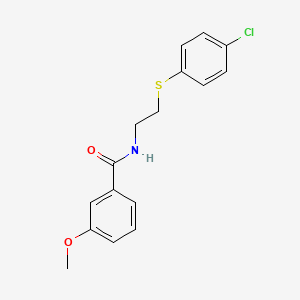
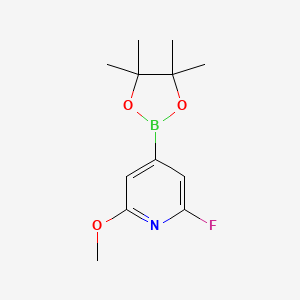

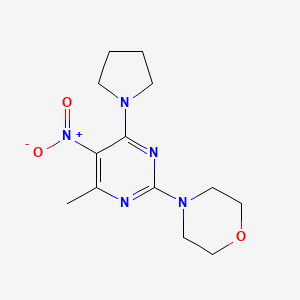
![(E)-4-(Dimethylamino)-N-[2-(1-methyl-5-oxopyrrolidin-3-yl)ethyl]but-2-enamide](/img/structure/B2622775.png)
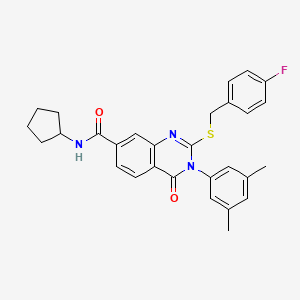
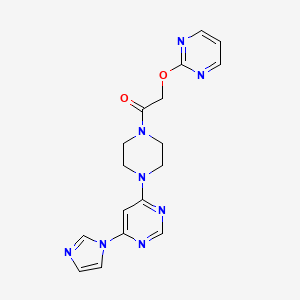
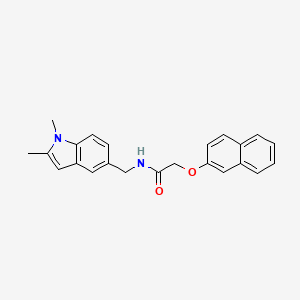
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2622781.png)
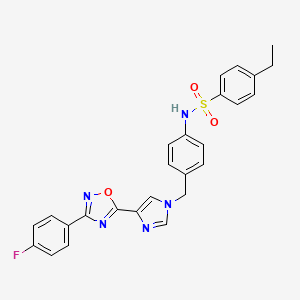
![3-(3,4-Dimethoxyphenyl)-5-[1-(3-thienylcarbonyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2622784.png)
